molecular formula C13H24O3Si B12565895 (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane CAS No. 192142-99-7

(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane

Cat. No.: B12565895
CAS No.: 192142-99-7
M. Wt: 256.41 g/mol
InChI Key: ZNUGTBDONWLTAT-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C13H24O3Si. This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is commonly used in various chemical applications due to its reactivity and ability to form stable bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane typically involves the reaction of norbornene with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions . The reaction can be represented as follows:

[ \text{Norbornene} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane involves its ability to form stable bonds with other molecules. The triethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in forming stable coatings and adhesives. The bicyclic structure also contributes to its reactivity and stability .

Comparison with Similar Compounds

Properties

CAS No.

192142-99-7

Molecular Formula

C13H24O3Si

Molecular Weight

256.41 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-1-enyl(triethoxy)silane

InChI

InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h11H,4-10H2,1-3H3

InChI Key

ZNUGTBDONWLTAT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=C2CCC(C2)C1)(OCC)OCC

Origin of Product

United States

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